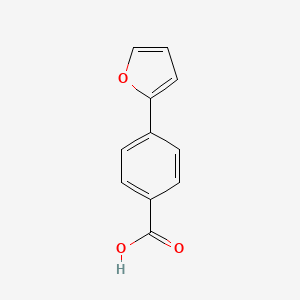

4-(2-furyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYVBSPOBUCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408683 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-98-4 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Fur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Furyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with a furan ring at the 4-position. This unique combination of a carboxylic acid and a heteroaromatic ring system makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the furan ring, a known pharmacophore, and the benzoic acid group, which can participate in various biological interactions and synthetic modifications, provides a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| Melting Point | 231 °C | |

| Boiling Point (Predicted) | 345.0 ± 25.0 °C | |

| pKa (Predicted) | 4.20 ± 0.10 | |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| CAS Number | 35461-98-4 | --INVALID-LINK-- |

| IUPAC Name | 4-(furan-2-yl)benzoic acid | --INVALID-LINK-- |

| SMILES | C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | --INVALID-LINK-- |

| InChIKey | FOJYVBSPOBUCMV-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromobenzoic acid

-

2-Furanboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), 2-furanboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hotplate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until it becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~12.9 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad.

-

~7.9 ppm (doublet, 2H): Aromatic protons on the benzene ring ortho to the carboxylic acid group.

-

~7.7 ppm (doublet, 2H): Aromatic protons on the benzene ring meta to the carboxylic acid group.

-

~7.8 ppm (doublet, 1H): Furan proton at the 5-position.

-

~7.0 ppm (doublet, 1H): Furan proton at the 3-position.

-

~6.6 ppm (doublet of doublets, 1H): Furan proton at the 4-position.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~167 ppm: Carboxylic acid carbon (-COOH).

-

~154 ppm: Furan carbon at the 2-position (attached to the benzene ring).

-

~145 ppm: Furan carbon at the 5-position.

-

~130-131 ppm: Quaternary carbon on the benzene ring attached to the furan ring and the carbon ortho to the carboxylic acid.

-

~125-129 ppm: Aromatic carbons on the benzene ring.

-

~112-115 ppm: Furan carbons at the 3 and 4-positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands (cm⁻¹):

-

~3300-2500 (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.

-

~1680-1710 (strong): C=O stretch of the carboxylic acid.

-

~1600, 1450: C=C stretching vibrations of the aromatic and furan rings.

-

~1300: C-O stretching and O-H bending vibrations of the carboxylic acid.

-

~1000-1200: C-O-C stretching of the furan ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 188.

-

Loss of H₂O: [M-18]⁺, m/z = 170.

-

Loss of COOH: [M-45]⁺, m/z = 143.

-

Loss of CO: [M-28]⁺, m/z = 160.

Biological Activity and Drug Development Potential

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, and can engage in various interactions with biological targets.[2] Benzoic acid derivatives are also a well-established class of compounds with diverse pharmacological profiles, including enzyme inhibition.[3]

While specific studies on the biological activity of this compound are limited, its structural features suggest potential for development as a therapeutic agent. The carboxylic acid group can be modified to form esters or amides, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for inhibitory activity against various enzymes or receptors implicated in disease.

For instance, some benzoic acid derivatives have been investigated as inhibitors of enzymes such as steroid 5α-reductase.[3] The furan moiety in this compound could potentially enhance binding to the active site of target enzymes.

Potential Signaling Pathway Modulation

Given the known activities of similar compounds, this compound and its derivatives could potentially modulate various signaling pathways. For example, some benzoic acid derivatives have been shown to affect intracellular membrane trafficking pathways. It is plausible that derivatives of this compound could be designed to target specific components of cellular signaling cascades involved in diseases such as cancer or inflammatory disorders.

References

An In-Depth Technical Guide to 4-(2-furyl)benzoic acid: Identifiers, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-furyl)benzoic acid, a biaryl carboxylic acid with emerging interest in medicinal chemistry. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an exploration of its known biological activities, with a focus on its role as a scaffold for potent enzyme inhibitors.

Core Identifiers and Properties

This compound is a stable, solid organic compound. Its core chemical and physical properties are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

| Identifier | Value | Reference |

| CAS Number | 35461-98-4 | [1] |

| IUPAC Name | 4-(furan-2-yl)benzoic acid | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| InChI Key | FOJYVBSPOBUCMV-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=CO2)C(=O)O | |

| Melting Point | 231 °C | |

| Boiling Point | 345.0±25.0 °C (Predicted) | |

| Density | 1.254±0.06 g/cm³ (Predicted) | |

| pKa | 4.20±0.10 (Predicted) |

Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust and high-yielding pathway to construct the biaryl bond between the benzoic acid and furan rings.

Experimental Protocol

This protocol outlines the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 2-furylboronic acid.

Materials:

-

4-bromobenzoic acid

-

2-furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Biological Activity and Drug Development Potential

While research on this compound itself is ongoing, its derivatives have shown significant promise in drug discovery, particularly as enzyme inhibitors. The structural motif of a furan ring coupled to a benzoic acid provides a versatile scaffold for the design of targeted therapeutics.

Xanthine Oxidase Inhibition

A notable study has identified pyrazolone derivatives of 4-(furan-2-yl)benzoic acid as potent inhibitors of xanthine oxidase.[2] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and related conditions like gout.

The study revealed that the substitution at the 3-position of the pyrazolone ring significantly influences the inhibitory activity. The most potent compound identified was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid , which exhibited low micromolar IC₅₀ values.[2]

Kinetic analysis of this lead compound demonstrated a mixed-type inhibition of xanthine oxidase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2] Molecular docking and dynamics simulations suggest that the carboxylic group of the inhibitor forms crucial interactions, including a salt bridge with Arginine 880 and a hydrogen bond with Threonine 1010 in the enzyme's active site, which are key to the stabilization of the enzyme-inhibitor complex.[2]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. Below are typical chemical shifts observed in NMR spectroscopy and characteristic peaks in IR spectroscopy.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | ~12.0-13.0 | Carboxylic acid proton (broad singlet) |

| ¹H | ~7.9-8.1 | Aromatic protons on the benzoic acid ring (ortho to COOH) |

| ¹H | ~7.0-7.7 | Aromatic and furan protons |

| ¹³C | ~167 | Carboxylic acid carbonyl carbon |

| ¹³C | ~110-155 | Aromatic and furan carbons |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid dimer |

| ~1680-1710 | C=O stretch of the carboxylic acid |

| ~1600, ~1450 | C=C stretches of the aromatic and furan rings |

| ~1300 | C-O stretch of the carboxylic acid |

Conclusion

This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the demonstrated biological activity of its derivatives, particularly as xanthine oxidase inhibitors, highlight its potential for the development of novel therapeutics. Further investigation into the pharmacological properties of this compound and its analogues is warranted to fully explore its therapeutic applications. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to 4-(2-Furyl)benzoic Acid: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-furyl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, and a robust synthetic methodology. Furthermore, it delves into its spectroscopic characterization and explores its biological significance as a xanthine oxidase inhibitor. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in their scientific endeavors.

Introduction

This compound, also known as 4-(furan-2-yl)benzoic acid, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a furan ring. The presence of both the carboxylic acid group, a common pharmacophore, and the furan ring, a versatile heterocyclic system found in numerous biologically active compounds, makes it a molecule of significant interest for drug discovery and materials science. Its derivatives have been explored for various therapeutic applications, highlighting the importance of a thorough understanding of its fundamental chemical and biological properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a phenyl ring substituted with a carboxyl group at position 1 and a 2-furyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][3] |

| IUPAC Name | 4-(furan-2-yl)benzoic acid | [1] |

| CAS Number | 35461-98-4 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 231 °C | |

| Predicted Boiling Point | 345.0 ± 25.0 °C | |

| Predicted Density | 1.254 ± 0.06 g/cm³ | |

| SMILES | O=C(O)c1ccc(cc1)c2occc2 | [3] |

| InChIKey | FOJYVBSPOBUCMV-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

A prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 2-furylboronic acid.

Materials:

-

4-Bromobenzoic acid

-

2-Furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), 2-furylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4][5][6]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the benzoic acid ring (δ 7.0-8.5 ppm), furan ring protons (δ 6.5-7.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (δ >165 ppm), aromatic carbons of both the benzene and furan rings (δ 110-150 ppm). |

| FT-IR | Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1700 cm⁻¹), and C=C stretching from the aromatic rings (approx. 1450-1600 cm⁻¹).[8] |

| Mass Spec. | A molecular ion peak [M]⁺ at m/z 188. Key fragmentation patterns would likely involve the loss of -OH (m/z 171) and -COOH (m/z 143). |

General Protocol for Spectroscopic Analysis

Instrumentation:

-

NMR: Bruker Avance-400 (or equivalent)

-

FT-IR: PerkinElmer Spectrum Two (or equivalent)

-

Mass Spectrometry: Agilent 6210 ESI/TOF (or equivalent)

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI or EI).

Biological Activity: Xanthine Oxidase Inhibition

Recent studies have identified derivatives of this compound as inhibitors of xanthine oxidase.[9] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11][12] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.[10][11]

The inhibition of xanthine oxidase by this compound derivatives suggests a mixed-type inhibitory mechanism.[9] Molecular docking studies indicate that the carboxylic group of the inhibitor can form a salt bridge with the Arg880 residue and a hydrogen bond with the Thr1010 residue within the active site of the enzyme, leading to its inhibition.[9]

Protocol for In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (this compound derivative)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, the test compound solution (or allopurinol for the positive control, or solvent for the negative control), and xanthine oxidase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C or 37 °C) for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a period of time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[11][12]

Conclusion

This compound is a valuable scaffold in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its molecular properties, a reliable synthetic protocol via Suzuki-Miyaura coupling, and insights into its spectroscopic characterization. The identification of its derivatives as xanthine oxidase inhibitors opens avenues for the development of new therapeutic agents for conditions such as gout. The experimental protocols and diagrams presented herein are intended to facilitate further research and application of this versatile compound.

References

- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-(FURAN-2-YL)BENZOIC ACID | CAS 35461-98-4 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(2-Furyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(2-furyl)benzoic acid. Due to the limited availability of specific experimental data for this compound, this guide focuses on its physicochemical properties, predicted solubility in various media based on its chemical structure, and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers in drug discovery and development, enabling them to design and execute appropriate solubility studies.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. The key parameters for this compound are summarized in the table below. The predicted pKa and the calculated logP of an isomer are crucial for anticipating its solubility behavior in aqueous and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| Melting Point | 231 °C | --INVALID-LINK-- |

| Predicted pKa | 4.20 ± 0.10 | --INVALID-LINK-- |

| Calculated XLogP3 (for 2-(2-furyl)benzoic acid) | 2.2 | --INVALID-LINK-- |

Predicted Solubility Profile

Based on its chemical structure—a carboxylic acid with aromatic (benzoic) and heteroaromatic (furan) rings—and the physicochemical properties listed above, the following solubility profile is anticipated.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low in neutral and acidic pH environments. The presence of the lipophilic furan and benzene rings contributes to poor solvation by water. However, as a weak acid with a predicted pKa of approximately 4.20, its aqueous solubility will be highly pH-dependent.

-

At pH < pKa (e.g., in the stomach): The compound will exist predominantly in its neutral, protonated form, leading to minimal aqueous solubility.

-

At pH > pKa (e.g., in the small intestine): The carboxylic acid group will deprotonate to form the more polar and significantly more water-soluble carboxylate salt.

Organic Solvent Solubility

Following the principle of "like dissolves like," this compound is predicted to be soluble in a range of polar and some non-polar organic solvents. Its solubility is likely to be comparable to that of benzoic acid.

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate to Low Solubility: Expected in less polar solvents like acetone, ethyl acetate, and chlorinated solvents.

-

Poor Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

Biorelevant Solubility

The solubility in simulated biological fluids is critical for predicting oral drug absorption.

-

Simulated Gastric Fluid (SGF, pH 1.2-2.0): Due to the low pH, the compound will be in its neutral form, and thus, very low solubility is expected.

-

Fasted State Simulated Intestinal Fluid (FaSSIF, pH ~6.5): At this pH, which is above the pKa, the compound will be ionized, leading to a significant increase in solubility compared to SGF. The presence of bile salts and phospholipids in FaSSIF may further enhance solubility through micellar solubilization.

-

Fed State Simulated Intestinal Fluid (FeSSIF, pH ~5.0-5.8): The pH is closer to the pKa, so the degree of ionization will be less than in FaSSIF. However, the higher concentration of bile salts and lipids in FeSSIF is expected to increase solubility compared to FaSSIF.

Experimental Protocols

To obtain quantitative solubility data, the following standard experimental protocols are recommended.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of excess solid should be visually confirmed.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure reproducibility.

pH-Dependent Solubility Profile

This experiment maps the solubility of the compound across a range of pH values.

Methodology:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 8).

-

Perform the shake-flask method as described in section 3.1 for each buffer.

-

Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Organic and Biorelevant Media Solubility

The shake-flask method can also be applied to determine solubility in various organic solvents and biorelevant media (SGF, FaSSIF, FeSSIF).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the oral bioavailability of an acidic compound like this compound.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(2-furyl)benzoic acid, a bifunctional molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside established experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: 4-(furan-2-yl)benzoic acid

-

Molecular Formula: C₁₁H₈O₃

-

Molecular Weight: 188.18 g/mol

-

CAS Number: 35461-98-4[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Predicted chemical shifts (δ) in ppm relative to a TMS standard. The solvent is assumed to be DMSO-d₆.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet, broad |

| Aromatic (Benzoic Acid) | 7.9 - 8.1 | Multiplet |

| Furan | 6.6 - 7.8 | Multiplet |

-

¹³C NMR (Carbon-13 NMR): Predicted chemical shifts (δ) in ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic & Furan (C-O) | ~154 |

| Aromatic & Furan (C-H & C-C) | 109 - 145 |

2.2. Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic/Furan) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic/Furan) | 1450-1600 | Medium-Strong |

| C-O (Furan/Carboxylic Acid) | 1000-1300 | Medium-Strong |

2.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

-

Predicted Molecular Ion (M⁺): m/z 188

-

Predicted Major Fragments: m/z 171 (M-OH), 143 (M-COOH), 115

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

3.1. NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for volatile and thermally stable compounds. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Workflow

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis.

Caption: Synthetic workflow for this compound.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectroscopic data.

Caption: General workflow for spectroscopic analysis.

References

Unveiling 4-(2-furyl)benzoic acid: A Journey Through its Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – 4-(2-furyl)benzoic acid, a heterocyclic aromatic carboxylic acid, holds a niche but significant position in the landscape of chemical research and development. This technical guide delves into the discovery, history, and synthetic evolution of this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

While the exact date and discoverer of this compound remain elusive in readily available historical records, its emergence is intrinsically linked to the advancements in organic synthesis, particularly in the realm of biaryl coupling reactions. The development of methods to connect aromatic rings, such as the furan and benzene moieties in this molecule, paved the way for its creation and subsequent investigation.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [1][2][3][4] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | 231 °C | |

| Boiling Point (Predicted) | 345.0 ± 25.0 °C | [5] |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.20 ± 0.10 | [5] |

| CAS Number | 35461-98-4 | [1][4] |

Synthetic Pathways: A Modern Perspective

The synthesis of this compound is not explicitly detailed in early chemical literature. However, modern synthetic organic chemistry offers several robust methods for its preparation, with palladium-catalyzed cross-coupling reactions being the most prominent. The Suzuki-Miyaura coupling, in particular, provides an efficient route.

A plausible and commonly employed synthetic strategy involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. The following workflow illustrates a general Suzuki-Miyaura coupling approach for the synthesis of this compound.

Figure 1: Generalized Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following provides a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Specific reaction conditions, such as catalyst choice, base, and solvent system, may require optimization for yield and purity.

Materials:

-

2-Furanboronic acid

-

Methyl 4-bromobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1 equivalent), 2-furanboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-furyl)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.

-

Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Historical and Potential Applications

Historically, the applications of this compound have not been extensively documented in mainstream chemical literature. However, its structural motif, combining a furan ring and a benzoic acid moiety, suggests potential in several areas of research, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry: Furan and benzoic acid derivatives are known to exhibit a wide range of biological activities.[6][7] The unique combination in this compound makes it a scaffold of interest for the design and synthesis of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex biologically active molecules is an area of active exploration.

-

Materials Science: Aromatic carboxylic acids are often used as building blocks for polymers, metal-organic frameworks (MOFs), and liquid crystals. The rigid, planar structure of this compound could be leveraged in the development of new materials with specific electronic or photophysical properties.

Logical Relationship of Synthetic Steps

The synthesis of this compound from its precursors follows a logical progression of chemical transformations. The diagram below outlines the key relationships in the synthetic pathway.

Figure 2: Logical flow of the synthesis of this compound.

Conclusion

While the early history of this compound is not well-documented, its synthesis is readily achievable through modern organic chemistry techniques. The compound's unique structure presents opportunities for further exploration in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to work with this intriguing molecule, from its fundamental properties to its synthetic preparation. As research continues, the full potential of this compound is yet to be unlocked.

References

- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 4-(FURAN-2-YL)BENZOIC ACID | CAS 35461-98-4 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]

- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 4-(2-Furyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-(2-furyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes reported physical constants and provides detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, an analysis of the thermal behavior of structurally related compounds is presented to infer the expected thermal stability of this compound. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds, enabling a thorough understanding and prediction of its behavior under thermal stress.

Introduction

This compound is a bifunctional organic compound featuring a benzoic acid moiety and a furan ring. This unique combination of aromatic and heterocyclic structures makes it a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Understanding the decomposition pathways and temperature limits is essential for ensuring the integrity and safety of the final products.

Physicochemical and Thermal Properties

While comprehensive thermal analysis data for this compound is not extensively reported in the public domain, some key physical properties have been documented.

Table 1: Physicochemical and Thermal Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | - |

| Molecular Weight | 188.18 g/mol | - |

| Melting Point (°C) | 231 | [1] |

| Boiling Point (°C) | 345.0 ± 25.0 (Predicted) | [1] |

| Decomposition Temperature (°C) | Data not available | - |

| Heat of Fusion (kJ/mol) | Data not available | - |

Inferred Thermal Stability and Potential Decomposition Pathways

Lacking direct experimental TGA/DSC data for this compound, its thermal stability can be inferred from the behavior of structurally analogous compounds.

-

Benzoic Acid Core: Benzoic acid itself is a thermally robust molecule, with a high melting point (122 °C) and a boiling point of 249 °C. Its decomposition generally occurs at temperatures above its boiling point. Studies on the thermal decomposition of benzoic acid and its derivatives suggest a multi-stage process, often involving decarboxylation at elevated temperatures. The thermal decomposition of various benzoic acid derivatives has been investigated, showing that the nature and position of substituents on the benzene ring significantly influence their thermal stability.

-

Furan Moiety: The furan ring is a five-membered aromatic heterocycle. The thermal decomposition of furan-containing compounds can be complex. Studies on the pyrolysis of furans indicate that decomposition can proceed through various mechanisms, including ring-opening and radical pathways. The presence of substituents on the furan ring affects the decomposition mechanism and the stability of the molecule.

-

Combined Structure: For this compound, the thermal decomposition is likely to be initiated at the weaker bonds within the molecule. Potential initial decomposition steps could involve:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition pathway for benzoic acids.

-

Furan Ring Opening: The furan ring may undergo thermal cleavage.

-

Cleavage of the Phenyl-Furan Bond: The single bond connecting the two aromatic rings could also be a point of thermal scission.

-

Based on the stability of benzoic acid and the reactivity of the furan ring, it is reasonable to hypothesize that the thermal decomposition of this compound under an inert atmosphere would likely commence at a temperature significantly above its melting point of 231 °C. However, without experimental data, the precise onset of decomposition remains speculative.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Instrumentation: A high-precision TGA instrument.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Sample Pan: Alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen (or air/oxygen to study oxidative stability).

-

Flow Rate: 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

TGA Curve: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined as the point where significant mass loss begins.

-

DTG Curve: The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of the maximum rates of mass loss, which correspond to the peaks in the DTG curve.

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as phase transitions or decomposition exotherms/endotherms.

Instrumentation: A DSC instrument.

Experimental Parameters:

-

Sample Mass: 2-5 mg

-

Sample Pan: Hermetically sealed aluminum pans.

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

-

DSC Thermogram: An endothermic peak will correspond to the melting of the compound. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion. Exothermic or endothermic events in the higher temperature region can provide information about the nature of the decomposition process.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

While this compound is a compound with significant potential in various scientific fields, a comprehensive understanding of its thermal stability is crucial for its practical application. This guide has summarized the available physical data and provided a detailed framework for its experimental determination using standard thermal analysis techniques. The inferred stability, based on its structural components, suggests that significant decomposition is not expected until temperatures well above its melting point. The provided experimental protocols and logical workflow diagram offer a clear path for researchers to obtain the necessary empirical data to confirm this hypothesis and fully characterize the thermal behavior of this compound. This information is invaluable for optimizing reaction conditions, ensuring product quality, and establishing safe handling and storage procedures.

References

Theoretical and Computational Deep Dive into 4-(2-Furyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-furyl)benzoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK--[1] |

| Melting Point | 231 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 345.0 ± 25.0 °C | --INVALID-LINK--[2] |

| pKa (Predicted) | 4.20 ± 0.10 | --INVALID-LINK--[2] |

| IUPAC Name | 4-(furan-2-yl)benzoic acid | --INVALID-LINK--[1] |

| CAS Number | 35461-98-4 | --INVALID-LINK--[3] |

Computational Studies: A Methodological Overview

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. A typical computational workflow is illustrated below.

Molecular Geometry

Table 1: Representative Calculated Geometrical Parameters for Benzoic Acid (DFT/B3LYP/6-311G)

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C-C (ring) | 1.390 | 1.390 |

| C=O | 1.210 | 1.220 | |

| C-O | 1.350 | 1.356 | |

| C-C (exocyclic) | 1.470 | 1.481 | |

| O-H | 0.950 | 0.952 | |

| Bond Angle | C-C-C (ring) | 119.91 | - |

| H-O-C | 85.01 | - |

Data adapted from a computational study on benzoic acid.[4]

Table 2: Representative Calculated Geometrical Parameters for Furan

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-O | 1.362 |

| C=C | 1.361 | |

| C-C | 1.431 | |

| Bond Angle | C-O-C | 106.6 |

| O-C=C | 110.6 | |

| C-C=C | 106.1 |

Note: These are generalized values and the actual parameters for this compound will be influenced by the electronic interactions between the two ring systems.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. While a detailed vibrational analysis for this compound is not available, studies on similar molecules like 4-formylbenzoic acid provide a framework for such analysis.[5]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Furan Ring | C-O-C Stretching | 1280 - 1020 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For benzoic acid derivatives, these values are influenced by the nature and position of substituents.

Table 4: Conceptual HOMO-LUMO Analysis

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The electron density is expected to be distributed across the electron-rich furan and benzene rings. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The electron density is likely localized on the electron-withdrawing carboxylic acid group and the aromatic system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key factor in determining the molecule's electronic transitions (UV-Vis absorption) and its participation in chemical reactions. The furan ring is expected to influence this gap compared to unsubstituted benzoic acid. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Suzuki coupling reaction. A generalized protocol is provided below.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-bromobenzoic acid (1 equivalent), 2-furylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as 2M sodium carbonate (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified with a dilute acid (e.g., 2M HCl) to precipitate the product. The crude product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the protons on the furan and benzene rings, as well as the carboxylic acid proton. The carbon NMR would show distinct signals for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for the carboxylic acid (O-H and C=O stretching) and the aromatic rings would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Potential Applications and Future Directions

The unique structure of this compound makes it a versatile building block.

-

Drug Development: The furan and benzoic acid moieties are present in various biologically active compounds. This molecule can serve as a scaffold for the synthesis of novel therapeutic agents, with potential applications as anti-inflammatory, antimicrobial, or anticancer drugs. Quantitative Structure-Activity Relationship (QSAR) studies on related benzoic acid derivatives have shown the importance of physicochemical properties in their biological activity.[6][7]

-

Materials Science: The aromatic nature and the presence of a carboxylic acid group allow for the formation of metal-organic frameworks (MOFs), liquid crystals, and other functional materials with interesting optical and electronic properties.

Future research should focus on dedicated experimental and computational studies of this compound to fully elucidate its properties and unlock its potential in various scientific fields. This would involve detailed crystallographic studies, in-depth spectroscopic analysis, and advanced computational modeling to provide a complete picture of this promising molecule.

References

- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. uwosh.edu [uwosh.edu]

- 5. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-furyl)benzoic acid from Furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-furyl)benzoic acid is a valuable bifunctional molecule containing both a furan ring and a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of novel pharmaceuticals, polymers, and liquid crystals. The furan ring can act as a bioisostere for a phenyl group, while the carboxylic acid functionality allows for further derivatization, such as amide or ester formation. This document provides detailed protocols for two common and effective synthetic routes for the preparation of this compound starting from furan: the Suzuki-Miyaura Coupling and the Friedel-Crafts Acylation.

Synthetic Routes Overview

Two primary synthetic strategies are presented for the synthesis of this compound from furan.

Route 1: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of a furan-2-ylboronic acid derivative with a 4-halobenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This method is often favored for its high yields and functional group tolerance.

Route 2: Friedel-Crafts Acylation

This approach consists of the acylation of furan with a 4-substituted benzoyl chloride, followed by conversion of the substituent to a carboxylic acid. Furan's sensitivity to strong Lewis acids necessitates the use of milder reaction conditions compared to traditional Friedel-Crafts reactions.

Route 1: Suzuki-Miyaura Coupling

This synthetic pathway is a two-step process starting with the Suzuki-Miyaura coupling of 2-furylboronic acid with methyl 4-bromobenzoate to form methyl 4-(2-furyl)benzoate, which is then hydrolyzed to the desired product.

Experimental Workflow: Suzuki-Miyaura Coupling Route

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-furyl)benzoate via Suzuki-Miyaura Coupling

This protocol is adapted from general Suzuki coupling procedures for aryl-aryl bond formation.

Materials:

-

2-Furylboronic acid

-

Methyl 4-bromobenzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

The reaction mixture is heated to 80-100 °C and stirred vigorously under the inert atmosphere for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 4-(2-furyl)benzoate.

Step 2: Hydrolysis of Methyl 4-(2-furyl)benzoate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 4-(2-furyl)benzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl, concentrated or 2M)

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl 4-(2-furyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the solution.

-

The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.[1]

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and may be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to a pH of 1-2, which will cause the precipitation of this compound.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Quantitative Data: Suzuki-Miyaura Coupling Route

| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Furylboronic acid, Methyl 4-bromobenzoate | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 75-90 |

| 2 | Methyl 4-(2-furyl)benzoate | NaOH or KOH | Methanol/Water | Reflux (65-100) | 2-4 | >90 |

Route 2: Friedel-Crafts Acylation

This synthetic route involves the acylation of furan with 4-methoxybenzoyl chloride, followed by demethylation and oxidation to the carboxylic acid. A direct acylation with a protected carboxyl group is also a viable alternative. Due to the sensitivity of furan, milder Lewis acids such as boron trifluoride etherate are employed.[2][3]

Experimental Workflow: Friedel-Crafts Acylation Route

References

Application Note: A Robust and Efficient Protocol for the Synthesis of 4-(2-Furyl)benzoic Acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 4-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is optimized for high yield and purity, addressing the common challenges associated with the use of carboxylic acid-bearing substrates.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly crucial in drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of pharmacologically active molecules. This compound is an important intermediate, and its synthesis via Suzuki coupling offers a direct and modular route.

This protocol details the coupling of 4-bromobenzoic acid with 2-furylboronic acid. Special consideration is given to the reaction conditions to overcome potential issues such as the low solubility of the benzoate salt intermediate and potential catalyst inhibition by the carboxylate group.[2]

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 2-furylboronic acid.

Caption: General scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides with arylboronic acids, with specific considerations for the featured reactants.[3][4]

Materials:

-

4-Bromobenzoic acid (1.0 equiv.)

-

2-Furylboronic acid (1.2 equiv.)

-

Palladium on carbon (10% Pd/C, 2 mol%) or [PdCl2(NH2CH2COOH)2] (2 mol%)[3]

-

Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3) (3.0 equiv.)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), the palladium catalyst (2 mol%), and the base (3.0 equiv.).

-

Solvent Addition: Add the chosen solvent (e.g., a 1:1 mixture of ethanol and water, or distilled water) to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromobenzoic acid.

-

Reaction Execution: Stir the mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using an organic co-solvent, remove it under reduced pressure.

-

Dilute the aqueous residue with water and filter to remove the catalyst.

-

Transfer the filtrate to a beaker and acidify to a pH of 2-3 with 1 M HCl. A precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash the solid with cold water.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an eluent such as ethyl acetate/hexanes.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of 4-bromobenzoic acid with various arylboronic acids, providing a baseline for expected outcomes.

Table 1: Reaction Conditions and Yields for the Suzuki Coupling of 4-Bromobenzoic Acid

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 95 | [3] |

| Phenylboronic acid | Pd/C (ligand-free) | K2CO3 | Ethanol/Water | RT | 0.5 | >95 | [4] |

| 4-Tolylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 96 | [3] |

| 4-Methoxyphenylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 94 | [3] |

Note: RT = Room Temperature.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

References

Application of 4-(2-furyl)benzoic Acid in Medicinal Chemistry: A Focus on Histone Acetyltransferase Inhibition

Introduction

4-(2-furyl)benzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of aromatic and heterocyclic moieties. Its derivatives have been explored for a range of biological activities. A significant application of this scaffold is in the development of potent and selective enzyme inhibitors, particularly in the field of oncology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound derivatives as inhibitors of the histone acetyltransferase (HAT) p300 (also known as EP300).

Application Note: this compound Derivatives as EP300 Histone Acetyltransferase Inhibitors

The histone acetyltransferase p300 (EP300) is a critical enzyme that plays a central role in the regulation of gene expression. It functions by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription.[1] Dysregulation of EP300 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2][3] Inhibition of EP300 can modulate gene expression profiles that are crucial for the proliferation and survival of cancer cells.[1]

Derivatives of this compound have emerged as a promising class of EP300 inhibitors. The furan and benzoic acid components of the scaffold provide a framework for the introduction of various substituents that can interact with the active site of the enzyme. One such derivative, 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid , has been identified as a potent inhibitor of EP300 histone acetyltransferase.

Quantitative Data

The inhibitory activity of the this compound derivative against EP300 is summarized in the table below.

| Compound Name | Target | IC50 (nM) |

| 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid | EP300 | 50 |

Caption: Table summarizing the in vitro inhibitory activity of a this compound derivative against the EP300 histone acetyltransferase.

Signaling Pathway

The inhibition of EP300 by this compound derivatives disrupts the normal process of histone acetylation, leading to a more condensed chromatin state and repression of gene transcription. This can selectively affect the expression of oncogenes that are dependent on EP300 activity for their transcription.

Caption: Inhibition of the EP300 signaling pathway by a this compound derivative.

Experimental Protocols

Synthesis of 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid

This protocol describes a potential synthetic route for the target compound, based on standard organic chemistry transformations.

Materials:

-

5-amino-2-furoic acid

-

4-(chloroformyl)benzoic acid methyl ester

-

3-chloro-5-(trifluoromethyl)pyridin-2-amine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Amide Coupling (Step 1):

-

Dissolve 5-amino-2-furoic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-(chloroformyl)benzoic acid methyl ester (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 4-((5-(methoxycarbonyl)furan-2-yl)carbamoyl)benzoate.

-

-

Amide Coupling (Step 2):

-

Suspend the product from Step 1 (1 equivalent) in thionyl chloride (excess) and reflux for 2-3 hours to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

-

Add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1 equivalent) and triethylamine (1.5 equivalents).

-